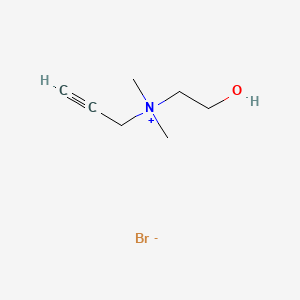

Propargylcholine (bromide)

Übersicht

Beschreibung

Propargylcholin (Bromid) ist ein Cholin-Analogon, das eine terminale Propargylgruppe enthält. Diese Verbindung kann in alle Klassen von Cholin-haltigen Phospholipiden, wie z. B. Phosphatidylcholin und Sphingomyelin, eingebaut werden, wodurch diese Phospholipide für verschiedene biochemische und metabolische Studien markiert werden . Es wird aufgrund seiner Alkingruppe, die eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) mit Molekülen durchführen kann, die Azidgruppen enthalten, häufig in der Click-Chemie eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese beinhaltet typischerweise die Reaktion von Propargylbromid mit Cholin-Derivaten unter kontrollierten Bedingungen . Die Reaktion wird in der Regel in Gegenwart einer Base, wie z. B. Natriumhydroxid, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Propargylcholin (Bromid) folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gleichbleibende Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann durch verschiedene Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction of propargyl bromide with choline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of propargylcholine (bromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through various techniques, such as recrystallization or chromatography, to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Click Chemistry Reactions

Propargylcholine bromide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules, forming stable triazole linkages. This reaction is critical for its application in biochemical labeling .

Metabolic Incorporation and Stability

Propargylcholine bromide is metabolically incorporated into choline phospholipids (e.g., phosphatidylcholine, sphingomyelin) in cells and organisms. Its stability and turnover kinetics are critical for tracking lipid dynamics .

Key Findings

-

Incorporation Kinetics :

-

Stability :

| Cell Line | Concentration | Incubation Time | Observation |

|---|---|---|---|

| NIH 3T3 | 10–50 μM | 24 h | Strong concentration-dependent staining |

| Rhesus monkey brain | 3.5–4.0 mg/kg (i.p.) | Daily for 6 days | Sustained myelin labeling |

Mass Spectrometry Detection

Propargylcholine phospholipids can be detected via tandem mass spectrometry (MS/MS) using a C171 reporter , which enhances ionization efficiency and introduces a diagnostic neutral loss (NL) of 73.09 Da .

Methodology

-

Click Reaction : Propargylcholine phospholipids react with the C171 reporter (azide-containing quaternary ammonium group) under CuAAc conditions.

-

MS Analysis :

Key Research Findings

-

Phospholipase Sensitivity : Staining is abolished by phospholipase C treatment, confirming incorporation into phospholipids .

-

Subcellular Localization : Colocalizes with mitochondrial, ER, and Golgi markers, indicating broad membrane involvement .

This comprehensive analysis highlights Propargylcholine bromide’s versatility in biochemical labeling and its utility in studying lipid metabolism. Its reactivity, stability, and compatibility with advanced detection methods make it a valuable tool in cellular and in vivo studies.

Wissenschaftliche Forschungsanwendungen

Metabolic Labeling of Phospholipids

Propargylcholine serves as a valuable marker for studying choline-containing phospholipids in vivo. It can be metabolically incorporated into phospholipids, allowing researchers to trace and visualize lipid metabolism within cells.

- Incorporation Kinetics : Studies have shown that propargylcholine can be incorporated into cultured cells within 30 minutes, with significant labeling visible after 3 to 6 hours. This rapid incorporation makes it a useful tool for real-time studies of lipid dynamics .

- Stability and Turnover : The stability of propargylcholine-labeled phospholipids has been assessed through pulse-chase experiments, demonstrating its utility in tracking phospholipid turnover in cellular environments .

Live-Cell Imaging Techniques

Propargylcholine is utilized in advanced imaging techniques to visualize cellular processes.

- Stimulated Raman Scattering (SRS) Imaging : This technique allows for the visualization of alkyne-tagged biomolecules, including propargylcholine, in live cells. It enables researchers to study the dynamics of lipid metabolism and interactions within cellular environments .

- Click Chemistry Applications : Propargylcholine can be tagged with fluorescent azides via click chemistry, facilitating the imaging of its uptake and localization within cells. This method has shown high specificity for choline transporters, confirming the targeted delivery of propargylcholine into cells .

Cancer Research Applications

Propargylcholine has been explored for its potential applications in cancer research.

- Drug Response Assessment : Research indicates that propargylcholine can be used to assess the response of cancer cells to chemotherapeutic agents like cisplatin. The uptake of propargylcholine decreases significantly upon treatment with cisplatin, highlighting its potential as a biomarker for evaluating drug efficacy .

- Imaging Drug Responses : The use of propargylcholine in optical molecular imaging allows for rapid assessment of individual cancer cell responses to treatments, providing insights into metabolic changes prior to cell viability loss .

Quantitative Analysis of Lipid Metabolism

Recent advancements have introduced methods for quantitatively analyzing propargylcholine phospholipid metabolism.

- New Analytical Techniques : Innovative methods have been developed to quantitatively assess the metabolism of propargylcholine-labeled phospholipids, enhancing our understanding of lipid dynamics and their implications in health and disease .

Summary Table of Applications

Wirkmechanismus

Propargylcholine (bromide) exerts its effects through the incorporation of its propargyl group into choline-containing phospholipids. This incorporation allows for the labeling and visualization of these phospholipids in cells and tissues . The alkyne group in propargylcholine (bromide) enables it to undergo click chemistry reactions with azide-containing molecules, facilitating the study of biochemical and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Propargylbromid: Ein Alkylierungsmittel, das in verschiedenen organischen Synthesereaktionen verwendet wird.

Cholinchlorid: Ein übliches Cholin-Derivat, das bei der Untersuchung des Phospholipid-Stoffwechsels verwendet wird.

Einzigartigkeit

Propargylcholin (Bromid) ist aufgrund seiner Fähigkeit, in Cholin-haltige Phospholipide einzubauen und seiner Nützlichkeit in Click-Chemie-Reaktionen einzigartig. Dies macht es zu einem wertvollen Werkzeug zum Markieren und Untersuchen von Phospholipiden mit hoher Sensitivität und räumlicher Auflösung .

Biologische Aktivität

Propargylcholine (bromide), an alkynyl derivative of choline, has garnered attention in recent research for its role in phospholipid synthesis and potential applications in cancer diagnostics and treatment. This article explores the biological activity of propargylcholine, focusing on its synthesis, metabolic incorporation, and implications in cancer biology.

Chemical Structure and Properties

Propargylcholine (bromide) is characterized by a propargyl group replacing one of the methyl groups in choline. This modification enhances its utility as a marker for studying phospholipid metabolism due to its unique chemical properties. It is soluble in organic solvents such as ethanol and DMSO, making it suitable for various experimental applications .

Synthesis and Metabolic Incorporation

Propargylcholine can be synthesized through a straightforward chemical process involving dimethylethanolamine. Once synthesized, it can be incorporated into cellular membranes, replacing natural choline in phospholipids. Studies have shown that the incorporation rates are proportional to the concentration of propargylcholine used, with significant amounts being integrated into phosphatidylcholine (PtdCho) and sphingomyelin (SM) pools within cells .

Table 1: Incorporation Rates of Propargylcholine into Phospholipids

| Concentration (μM) | % Incorporation into PtdCho | % Incorporation into SM |

|---|---|---|

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

Biological Activity and Mechanisms

The biological activity of propargylcholine is primarily linked to its role in enhancing autophagy and affecting cancer cell metabolism. Research indicates that propargylcholine promotes the synthesis of choline phospholipids, which are vital for maintaining cellular membrane integrity and function during autophagic processes .

Case Study: Cancer Cell Imaging

In a study involving head and neck cancer patients, propargylcholine was used as a fluorescent marker to distinguish between neoplastic and normal tissues. The mean fluorescence intensity (MFI) of neoplastic tissues was found to be four to five times higher than that of normal tissues, demonstrating propargylcholine's potential as a diagnostic tool in oncology . This study utilized advanced imaging techniques, including confocal microscopy, to visualize the uptake and retention of propargylcholine within tissues.

Pharmacological Implications

Given its ability to enhance phospholipid synthesis and alter membrane dynamics, propargylcholine may serve as a therapeutic agent targeting metabolic pathways in cancer cells. The modulation of choline metabolism is particularly relevant in oncogenesis, where altered lipid profiles are often observed. By promoting the synthesis of specific phospholipids, propargylcholine could potentially influence tumor progression and response to therapies .

Eigenschaften

IUPAC Name |

2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMUCZDUIQLBJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC#C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.